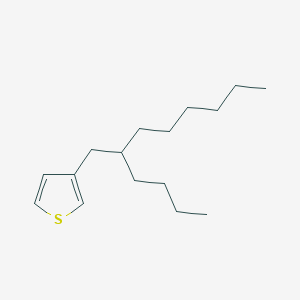
Acid yellow 246
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid Yellow 246 is an organic dye, known chemically as dye yellow 246, with the CAS number 119822-74-1. It is an acid dye, typically appearing as a yellow powder. This compound is highly soluble in water and exhibits a bright yellow color. This dye is primarily used in the textile and leather industries for dyeing purposes. Additionally, it finds applications in coloring paper, paints, plastics, and other materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 246 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction typically occurs under acidic conditions, using hydrochloric acid or sulfuric acid as the acid medium. The diazotization process involves the reaction of the aromatic amine with sodium nitrite in the presence of an acid to form the diazonium salt. This diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, to form the final dye product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the dye. The final product is typically isolated by filtration, washed, and dried to obtain the yellow powder form .
Analyse Des Réactions Chimiques
Types of Reactions: Acid Yellow 246 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to form colorless or differently colored compounds, depending on the reducing agent used.
Substitution: The dye can undergo substitution reactions, where one or more substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds .
Applications De Recherche Scientifique
Acid Yellow 246 has a wide range of scientific research applications, including:
Chemistry: Used as a pH indicator and in various analytical techniques to detect and quantify different substances.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for potential therapeutic applications, such as in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of new materials, such as polymers and nanocomposites, with specific optical and electronic properties
Mécanisme D'action
The mechanism of action of Acid Yellow 246 involves its interaction with specific molecular targets and pathways. In biological systems, the dye can bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. This binding can lead to changes in cellular processes, such as enzyme activity, gene expression, and cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and conditions under which the dye is used .
Comparaison Avec Des Composés Similaires
Acid Yellow 17: Another acid dye with similar applications in the textile and leather industries.
Acid Yellow 54: Used in similar applications but with different chemical properties and reactivity.
Acid Yellow 3R: Known for its lightfastness and resistance to perspiration and seawater.
Uniqueness of Acid Yellow 246: this compound is unique due to its high solubility in water, bright yellow color, and versatility in various applications. Its chemical structure allows for easy modification, making it suitable for a wide range of scientific and industrial uses. Additionally, its stability under different conditions makes it a preferred choice for many applications .
Propriétés
Numéro CAS |
119822-74-1 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4Z,10Z,15Z,19Z)-18-(2-carboxyethyl)-7,12-bis(1,2-dihydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,12,13,14-hexahydroporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B1168906.png)

